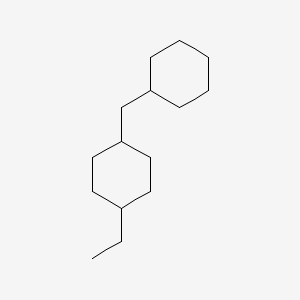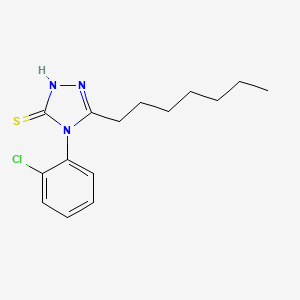
Undec-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-3-YN-1-OL: is an organic compound with the molecular formula C11H20O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms10-Undecyn-1-ol and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize Undec-3-YN-1-OL involves the hydroboration-oxidation of 10-undecyn-1-ol. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the alkyne to an alcohol.
Alkyne Addition: Another method involves the addition of acetylene to a suitable precursor, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Undec-3-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, amines
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated compounds, amines
Aplicaciones Científicas De Investigación
Chemistry: Undec-3-YN-1-OL is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: The compound exhibits antifungal activity and is used in the development of antifungal agents. It is also studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Undec-3-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
3-Butyn-1-ol: A smaller alkyne alcohol with similar reactivity but different applications.
10-Undecen-1-ol: An unsaturated alcohol with a double bond instead of a triple bond, used in different chemical reactions.
Uniqueness: Undec-3-YN-1-OL is unique due to its triple bond, which imparts distinct chemical reactivity and properties compared to similar compounds with double bonds or single bonds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
54299-09-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-3-yn-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-7,10-11H2,1H3 |
Clave InChI |
FRILECCXGRFEFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


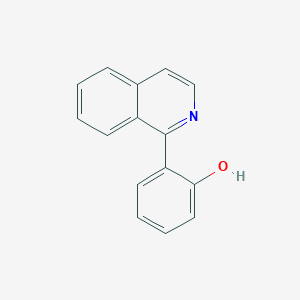

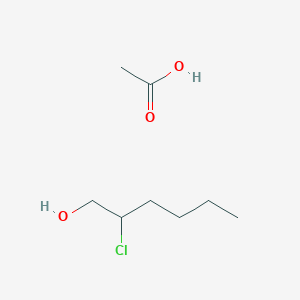
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)


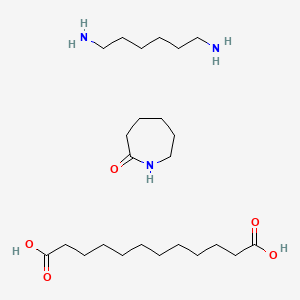
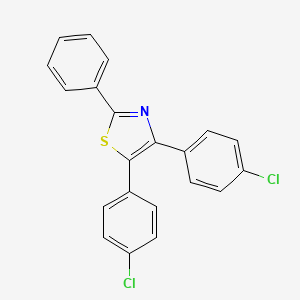
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

